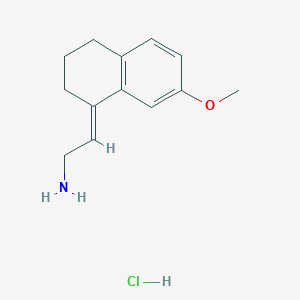
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride typically involves the following steps:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where a methoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Reduction and Functionalization: The resulting product undergoes reduction to form the dihydronaphthalene core, followed by functionalization to introduce the ethan-1-amine group.
Formation of the Imine: The final step involves the condensation of the amine with an aldehyde to form the imine, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-amine: The base form without the hydrochloride salt.
7-Methoxy-3,4-dihydronaphthalene: A simpler derivative lacking the ethan-1-amine group.
Naphthalene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h5-7,9H,2-4,8,14H2,1H3;1H/b11-7+; |
InChI Key |
MQTLOUZNRYGRNH-RVDQCCQOSA-N |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=C\CN)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CCCC2=CCN)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















